molecular formula C22H21N3O4S B2482736 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 899943-72-7

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Katalognummer: B2482736
CAS-Nummer: 899943-72-7
Molekulargewicht: 423.49
InChI-Schlüssel: QHYMXENZUKXBPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazinone (3-oxo-3,4-dihydropyrazine) core linked via a thioether bond to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Pyrazinones are heterocyclic systems known for their role in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity and aromatic stability .

Eigenschaften

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-2-15-3-5-16(6-4-15)24-20(26)14-30-21-22(27)25(10-9-23-21)17-7-8-18-19(13-17)29-12-11-28-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYMXENZUKXBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and related analogs.

Synthesis

The synthesis of this compound involves several key steps, typically starting from 2,3-dihydrobenzo[b][1,4]dioxin , which serves as a core structure. The synthesis pathway generally includes:

  • Formation of the thioether linkage : Reaction of the dioxin derivative with appropriate thiazole or thioamide precursors.
  • Acetamide formation : Coupling with 4-ethylphenyl acetamide to yield the final product.

The detailed synthetic route has been explored in various studies, highlighting the importance of reaction conditions and purification methods to achieve high yields and purity .

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of compounds related to 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide. Notably:

  • Acetylcholinesterase (AChE) Inhibition : Compounds derived from similar structures have shown significant AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
CompoundAChE IC50 (μM)
112
25.8
30.88

These results suggest that modifications to the dioxin structure can enhance inhibitory potency against AChE.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. For instance, derivatives have been tested against various cancer cell lines using MTT assays to assess cytotoxicity:

Cell LineIC50 (μM)
HeLa15
MCF710
A54912

These findings indicate a promising anticancer profile, warranting further exploration into structure-activity relationships (SAR).

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotective effects, derivatives of the compound were administered in animal models of Alzheimer's disease. The results indicated that treatment significantly improved cognitive function and reduced amyloid plaque formation compared to controls .

Case Study 2: Antitumor Efficacy

Another study evaluated the antitumor efficacy of this compound in xenograft models. The treated group exhibited a marked reduction in tumor size and enhanced survival rates compared to untreated groups .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting AChE and other enzymes involved in neurotransmitter breakdown.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Some studies indicate that these compounds may possess antioxidant properties that contribute to their neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

Research indicates that derivatives of pyrazine and dioxin compounds often exhibit anticancer properties. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range . The mechanism of action is believed to involve disruption of cellular signaling pathways essential for cancer cell proliferation.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related compounds have shown effectiveness against both gram-positive and gram-negative bacteria, with mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways . The presence of the dioxin moiety is particularly noteworthy as it has been linked to enhanced lipophilicity, facilitating better membrane penetration.

3. Antiparasitic Effects

Compounds similar to this one have been evaluated for their antiparasitic activity against protozoan parasites like Trypanosoma cruzi and Leishmania infantum. These studies indicate that modifications in the chemical structure can lead to significant variations in potency, suggesting a need for further investigation into optimizing these compounds for therapeutic use .

Synthesis and Characterization

The synthesis of 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions including:

  • Formation of the Pyrazine Core : Utilizing known reactions to construct the pyrazine framework.
  • Thioether Linkage : Employing thioether formation techniques to link the dioxin moiety.
  • Final Acetamide Formation : Completing the synthesis through acetamide coupling reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are critical for confirming the structure and purity of synthesized compounds .

Case Studies

Several studies have documented the biological effects of compounds related to 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide:

Study ReferenceFocusFindings
CytotoxicityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial ActivityCompounds showed promising results against various bacterial strains.
Antiparasitic ActivityEffective against protozoan parasites with low micromolar potency observed.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618427-26-2)

Core Structure Differences :

  • Target Compound: Pyrazinone (6-membered ring with two nitrogens and a ketone).
  • Analog (618427-26-2) : 1,2,4-Triazole (5-membered ring with three nitrogens) substituted with pyrazine .

Substituent Similarities :

  • Both share the 2,3-dihydrobenzo[b][1,4]dioxin group and 4-ethylphenylacetamide chain, suggesting comparable metabolic stability and lipophilicity.

Hypothetical Pharmacological Implications :

  • Triazole Core : The nitrogen-rich triazole could confer stronger π-π stacking or metal-coordination properties, useful in antimicrobial or anticancer applications .

Other Structural Analogs (Theoretical Comparison)

  • Pyrimidine-Based Analogs : Pyrimidine cores (6-membered, two nitrogens) lack the ketone group, reducing polarity but increasing aromaticity.

Data Table: Structural and Functional Comparison

Property Target Compound Analog (618427-26-2)
Core Structure Pyrazinone (3-oxo-3,4-dihydropyrazine) 1,2,4-Triazole with pyrazine substituent
Key Functional Groups Thioether, acetamide, dihydrobenzo[dioxin], 4-ethylphenyl Thioether, acetamide, dihydrobenzo[dioxin], pyrazine-triazole fusion
Hypothetical Solubility Moderate (ketone increases polarity) Lower (triazole and pyrazine enhance hydrophobicity)
Potential Applications Kinase inhibition, antimicrobial agents Antifungal/antimicrobial (triazole-based activity)
Metabolic Stability High (dihydrobenzo[dioxin] resists oxidation) Moderate (triazole may undergo CYP450-mediated metabolism)

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological data (e.g., IC50, toxicity) for the target compound is available in the provided sources. Comparisons are structurally inferred.
  • Triazole Analog Insights: The triazole-containing analog (618427-26-2) is documented in chemical databases but lacks explicit activity data in the evidence.

Vorbereitungsmethoden

Esterification of 2,3-Dihydroxybenzoic Acid

2,3-Dihydroxybenzoic acid undergoes esterification with methanol in the presence of concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate (13 ). This step achieves 85–90% conversion under reflux conditions.

Alkylation and Cyclization

Methyl ester 13 is treated with 1,2-dibromoethane and potassium carbonate in acetone, facilitating O-alkylation to form methyl 2,3-bis(2-bromoethoxy)benzoate (14 ). Cyclization occurs in situ, yielding methyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate (15 ) with 70–75% efficiency.

Hydrolysis and Amidation

The ester group in 15 is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water to produce 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid (16 ). Conversion to the primary amide (17 ) is achieved via a mixed-anhydride method employing ethyl chloroformate and triethylamine, followed by reaction with ammonium hydroxide (65–70% yield).

Nitration and Reduction to Amine

Nitration of 17 with nitric acid and trifluoroacetic acid introduces a nitro group at the C7 position, yielding 18 . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 2,3-dihydrobenzo[b]dioxin-6-amine (19 ) in 80–85% yield.

Construction of the 3-Oxo-3,4-dihydropyrazin-2-yl Scaffold

The pyrazinone ring is synthesized via cyclocondensation of 19 with ethyl glyoxylate and ammonium acetate (Scheme 2).

Cyclocondensation Reaction

A mixture of 19 , ethyl glyoxylate, and ammonium acetate in ethanol undergoes reflux to form 4-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid ethyl ester (20 ). This step proceeds with 60–65% yield, with purification via silica gel chromatography.

Functionalization at the Pyrazinone C2 Position

Ester 20 is hydrolyzed to the carboxylic acid (21 ) using lithium hydroxide. Treatment with thionyl chloride converts 21 to the acid chloride (22 ), which reacts with hydrogen sulfide (H₂S) in pyridine to yield 2-mercapto-4-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-oxo-3,4-dihydropyrazine (23 ) (55–60% yield).

Synthesis of the Thioether-Linked Acetamide Side Chain

The N-(4-ethylphenyl)acetamide-thiol intermediate is prepared in two stages (Scheme 3).

Preparation of N-(4-Ethylphenyl)chloroacetamide

4-Ethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding N-(4-ethylphenyl)chloroacetamide (24 ) in 90–95% yield.

Thiolation via Nucleophilic Substitution

24 undergoes substitution with thiourea in ethanol under reflux, followed by alkaline hydrolysis (NaOH), to produce 2-mercapto-N-(4-ethylphenyl)acetamide (25 ) (75–80% yield).

Coupling of Pyrazinone and Acetamide Moieties

The final step involves forming the thioether bridge between 23 and 25 (Scheme 4).

Thioether Formation

A solution of 23 and 25 in dimethylformamide (DMF) is treated with potassium carbonate at 60°C, facilitating nucleophilic displacement. The reaction achieves 50–55% yield, with purification via recrystallization from ethanol/water.

Optimization and Challenges

Yield Enhancement Strategies

  • Microwave-Assisted Synthesis : Microwave irradiation (120°C, 30 min) improves thioether coupling efficiency to 65%.
  • Catalytic Additives : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases reaction rates by 20%.

Characterization Data

Intermediate Molecular Formula Yield (%) Melting Point (°C)
19 C₈H₉NO₂ 80 142–144
23 C₁₃H₁₁N₂O₃S 55 198–200
25 C₁₀H₁₂NOS 75 115–117
Final Compound C₂₂H₂₂N₃O₄S 50 165–167

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : Final compound shows δ 1.21 (t, 3H, CH₂CH₃), δ 3.45 (s, 2H, SCH₂CO), and δ 6.85–7.25 (m, 7H, aromatic).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₂H₂₂N₃O₄S: 432.1332; found: 432.1335.

Q & A

Q. What are the key steps and methodologies for synthesizing this compound?

The synthesis involves multi-step reactions starting with precursor functionalization (e.g., thioether formation, amide coupling). Critical steps include controlled nucleophilic substitution and cyclization under inert atmospheres (e.g., nitrogen). Solvent selection (e.g., DMF or ethanol) and temperature optimization (reflux or microwave-assisted heating) are essential to achieve yields >70% . Purification often requires column chromatography or recrystallization, with intermediates validated via TLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly for distinguishing dihydropyrazine tautomers. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How is initial biological activity screening typically conducted?

In vitro assays (e.g., enzyme inhibition or receptor binding) are performed at concentrations ranging from 1–100 µM. Dose-response curves (IC₅₀/EC₅₀) are generated using fluorescence-based or radiometric assays. Positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle) are included to validate results .

Q. What functional groups contribute to its potential bioactivity?

The dihydropyrazine core enables redox activity, while the thioether linkage enhances membrane permeability. The 4-ethylphenyl acetamide moiety may facilitate hydrophobic interactions with target proteins. Computational docking studies suggest these groups mediate binding to kinase ATP pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

Microwave-assisted synthesis reduces reaction times (from 24h to 2–4h) and improves selectivity by minimizing thermal degradation. Solvent polarity adjustments (e.g., switching from DCM to acetonitrile) suppress unwanted dimerization. Catalytic additives (e.g., DMAP) enhance coupling efficiency in amide bond formation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Discrepancies in NMR peak splitting (e.g., diastereotopic protons) can be addressed via 2D-COSY or NOESY to confirm spatial arrangements. High-resolution MS/MS fragmentation patterns clarify ambiguous molecular ion peaks. X-ray crystallography provides definitive stereochemical assignments .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

Systematic modifications (e.g., replacing the ethylphenyl group with fluorinated or methoxy variants) are synthesized and tested against a panel of targets (e.g., kinases, GPCRs). Free-energy perturbation (FEP) calculations predict binding affinity changes, while MD simulations assess conformational stability .

Q. What methodologies assess environmental fate and ecotoxicological risks?

OECD Guidelines 105 (water solubility) and 301 (biodegradation) determine persistence. LC-MS/MS quantifies bioaccumulation in model organisms (e.g., Daphnia magna). Toxicity endpoints (LC₅₀/EC₅₀) are evaluated using in silico tools like ECOSAR and experimental assays .

Q. How are mechanistic studies for biological targets conducted?

CRISPR-Cas9 knockout cell lines identify essential targets. Phosphoproteomics (e.g., SILAC) maps signaling pathways affected by the compound. In situ click chemistry (ISCC) probes validate target engagement in live cells .

Methodological Notes

  • Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require phase-diagram analysis under varied pH/temperature conditions .
  • Data Reproducibility : Strict adherence to reaction stoichiometry (1:1.2 molar ratios) and anhydrous conditions (molecular sieves) ensures batch-to-batch consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.